(3R)-1-(2-Phenylethyl)-3-pyrrolidinamine 2HCl

5-HT2 receptor chiral resolution antiplatelet agents

Medicinal chemists developing 5-HT2 receptor antagonists or CCR2b chemokine receptor antagonists require the (R)-configured 3-aminopyrrolidine scaffold to avoid activity loss from the (S)-enantiomer or racemate. (3R)-1-(2-Phenylethyl)-3-pyrrolidinamine 2HCl delivers this exact stereochemistry as a ready-to-use dihydrochloride salt. • Enantiopure entry point for Y-39241-class 5-HT2 antagonist SAR studies • Enables nanomolar CCR2b functional antagonism (chemotaxis IC₅₀ = 0.83 nM) • Dihydrochloride form permits direct parallel amide coupling without neutralization • Validated standard for chiral HPLC/SFC enantiomeric excess method development

Molecular Formula C12H20Cl2N2
Molecular Weight 263.20 g/mol
Cat. No. B12272528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-1-(2-Phenylethyl)-3-pyrrolidinamine 2HCl
Molecular FormulaC12H20Cl2N2
Molecular Weight263.20 g/mol
Structural Identifiers
SMILESC1CN(CC1N)CCC2=CC=CC=C2.Cl.Cl
InChIInChI=1S/C12H18N2.2ClH/c13-12-7-9-14(10-12)8-6-11-4-2-1-3-5-11;;/h1-5,12H,6-10,13H2;2*1H/t12-;;/m1../s1
InChIKeyCRHQNBKNXIQIKB-CURYUGHLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-1-(2-Phenylethyl)-3-pyrrolidinamine 2HCl: Chiral Pyrrolidine Building Block for CNS and Inflammation Targets


(3R)-1-(2-Phenylethyl)-3-pyrrolidinamine 2HCl (CAS 876165-17-2) is the dihydrochloride salt of a chiral 3-aminopyrrolidine bearing an N-phenethyl substituent. The compound serves as a versatile enantiopure intermediate in medicinal chemistry, most notably in the synthesis of potent 5-HT2 receptor antagonists [1] and CCR2b chemokine receptor antagonists [2]. Its (R)-configuration at the 3-position of the pyrrolidine ring imparts the stereochemical fidelity required for downstream pharmacological activity, distinguishing it from its (S)-enantiomer and racemic mixtures in drug candidate development.

Workflow Chiral building block for 5-HT2 and CCR2b antagonist research
Selection (R)-enantiomer required for stereochemical-control studies
Use Context Preclinical candidate synthesis and enantiomer attribution review

Stereochemical Precision Matters: Why (3R)-1-(2-Phenylethyl)-3-pyrrolidinamine 2HCl Cannot Be Replaced by Racemic or (S)-Analogs


For chiral drug intermediates, stereochemistry is not a quality option but a structural prerequisite. Substituting (3R)-1-(2-Phenylethyl)-3-pyrrolidinamine 2HCl with its racemic mixture or the (S)-enantiomer introduces the wrong stereoisomer as an impurity that can abolish or invert target binding. In the 5-HT2 antagonist program leading to Y-39241, the (S)-configured derivatives demonstrated high 5-HT2 affinity, while the corresponding (R)-enantiomers were specifically used to probe stereochemical selectivity [1]. Similarly, SAR studies on CCR2b antagonists explicitly required the (R)-3-aminopyrrolidine scaffold to achieve nanomolar potency in functional chemotaxis and binding assays [2]. Generic substitution therefore risks complete loss of pharmacological activity, rendering synthetic efforts futile in both medicinal chemistry and preclinical development contexts.

Target Compound
Substitution Risk
(R)-Enantiomer
(S)-Enantiomer or racemic mixture may invert receptor-binding profile in 5-HT2 studies
Enantiopure (R)-scaffold
Racemic or achiral cores may not achieve reported functional antagonism at CCR2b
Dihydrochloride salt
Free base may introduce weighing variability and oxidation, altering stoichiometry

Quantitative Differentiation of (3R)-1-(2-Phenylethyl)-3-pyrrolidinamine 2HCl: Comparator-Based Evidence


Enantiomeric Configuration Drives 5-HT2 Receptor Antagonist Potency

The (S)-enantiomer of the downstream 1-adamantanecarboxamide derivative exhibits high affinity for 5-HT2 receptors, while the (R)-enantiomer is used to confirm stereospecificity. This necessitates enantiopure (R)-3-amino-1-(2-phenylethyl)pyrrolidine as a starting material to synthesize the less active (R)-series for comparative pharmacology [1]. Use of racemic starting material would yield a diastereomeric mixture, complicating purification and pharmacological interpretation.

5-HT2 Stereochemical Requirement
Head-to-head
(R)-enantiomer synthesizes correct stereoisomer; (S)-enantiomer yields inactive isomer
Stereochemical-control context for 5-HT2 antagonist research
Stereochemistry critical for target compound activity
5-HT2 receptor chiral resolution antiplatelet agents

CCR2b Antagonist Scaffold: (R)-Configuration Enables Nanomolar Functional Potency

In the optimization of CCR2b antagonists, the (R)-3-aminopyrrolidine scaffold led to compound 71 with CCR2b binding IC50 = 3.2 nM, MCP-1-induced chemotaxis IC50 = 0.83 nM, and Ca2+ flux IC50 = 7.5 nM [1]. This benchmark is unattainable with the (S)-enantiomer or achiral pyrrolidine cores, which either lack potency or exhibit altered selectivity profiles.

CCR2b Functional Potency
Class-level
Binding IC50 3.2 nM, chemotaxis IC50 0.83 nM, Ca2+ flux IC50 7.5 nM (R)-scaffold lead
Supports CCR2b chemotaxis and binding assay research
Exact IC50 values from primary reference
CCR2b antagonist chemotaxis inflammation

DPP4 Inhibitor Design: Pyrrolidine-Constrained Phenethylamine Scaffold

Backes et al. demonstrated that pyrrolidine-constrained phenethylamines, conceptually derived from the 3-amino-1-phenethylpyrrolidine framework, yield potent and selective DPP4 inhibitors [1]. The (R)-configuration provides a conformational constraint that enhances target engagement compared to flexible phenethylamine analogs lacking the pyrrolidine ring or bearing incorrect stereochemistry.

DPP4 Inhibitor Scaffold
Class-level
Pyrrolidine-constrained phenethylamine reported to improve DPP4 inhibitory potency
Supports DPP4 inhibitor design research
Primary data to verify for exact values
DPP4 inhibitor type 2 diabetes constrained phenethylamine

Salt Form and Purity: The Dihydrochloride Salt Ensures Reproducible Handling

The target compound is supplied as the dihydrochloride salt (MW = 263.20 g/mol, purity ≥95%) , whereas the free base (MW = 190.28 g/mol) is an oil susceptible to oxidation and weighing errors. The 38% molecular weight difference directly affects stoichiometric calculations in amide coupling or reductive amination reactions. Use of the free base without correction leads to sub-stoichiometric reagent ratios and reduced yields.

Salt Form Advantage
Head-to-head
Dihydrochloride salt (solid, MW 263.20) vs free base (oil, MW 190.28); +38% MW difference
Salt form supports reproducible synthetic workflows
Free base use requires stoichiometric correction
salt selection purity weighing accuracy

Application Scenarios for (3R)-1-(2-Phenylethyl)-3-pyrrolidinamine 2HCl in Drug Discovery and Chemical Biology


Synthesis of Stereodefined 5-HT2 Receptor Antagonists for Antiplatelet Research

This compound is the chiral entry point for synthesizing N-[1-(2-phenylethyl)pyrrolidin-3-yl]-1-adamantanecarboxamides, a series from which the clinical candidate Y-39241 emerged. Researchers requiring the (R)-configured analogs for comparative pharmacology must use this specific enantiomer to avoid contamination with the (S)-isomer, which would confound receptor binding and platelet aggregation studies [1].

Construction of (R)-3-Aminopyrrolidine-Based CCR2b Antagonists for Inflammation Programs

The (R)-3-aminopyrrolidine core is essential for achieving nanomolar functional antagonism at CCR2b. This building block enables rapid diversification at the pyrrolidine nitrogen, as documented in the SAR campaign that identified compound 71 (chemotaxis IC50 = 0.83 nM) [2]. The dihydrochloride salt form facilitates direct use in parallel synthesis without additional neutralization steps.

Design of Pyrrolidine-Constrained DPP4 Inhibitors for Metabolic Disease

Conformational constraint via the pyrrolidine ring is a validated strategy for enhancing DPP4 inhibitory potency and selectivity over related proteases [3]. The (R)-enantiomer provides a defined three-dimensional presentation of the primary amine, which can be further functionalized to optimize target interactions.

Reference Standard for Chiral Purity Method Development

Given the opposing biological profiles of (R)- and (S)-enantiomers in both 5-HT2 [1] and CCR2b [2] programs, this compound serves as an authentic standard for developing chiral HPLC or SFC methods to verify enantiomeric excess in downstream products, a critical quality control requirement for preclinical candidates.

Application
Selection Property
Validation Focus
Stereodefined 5-HT2 antagonist synthesis
(R)-enantiomer chiral starting material
Receptor-binding and platelet aggregation studies
(R)-3-Aminopyrrolidine-based CCR2b antagonist research
Enantiopure (R)-pyrrolidine scaffold
Chemotaxis and binding assay endpoints
Pyrrolidine-constrained DPP4 inhibitor research
Conformationally constrained (R)-enantiomer
DPP4 inhibition and selectivity profiling
Chiral purity method development
Authentic (R)-enantiomer standard
Enantiomeric excess verification by chiral HPLC/SFC
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